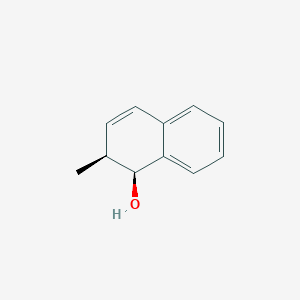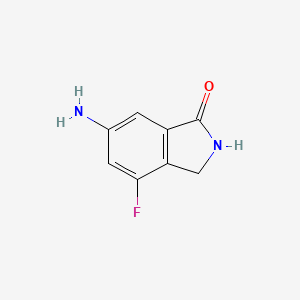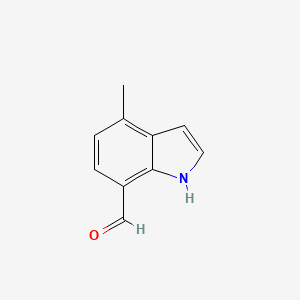
5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs. This compound is characterized by a quinazolinone core structure with a hydroxyl group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives with ketone or aldehyde groups.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinones with various functional groups.
科学研究应用
5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of luminescent materials and fluorescent probes for bioimaging.
作用机制
The mechanism of action of 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the quinazolinone core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-Hydroxyquinazolin-4(3H)-one
- 4-Hydroxyquinazolin-2(1H)-one
- 6-Hydroxyquinazolin-2(1H)-one
Uniqueness
5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is unique due to the specific position of the hydroxyl group at the 5-position, which can influence its chemical reactivity and biological activity. This positional specificity can lead to different interactions with molecular targets compared to other quinazolinone derivatives .
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
5-hydroxy-3,4-dihydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-7-3-1-2-6-5(7)4-9-8(12)10-6/h1-3,11H,4H2,(H2,9,10,12) |
InChI 键 |
BSBCLJLHZUAIKT-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC=C2O)NC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)


![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)

![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)


![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)



